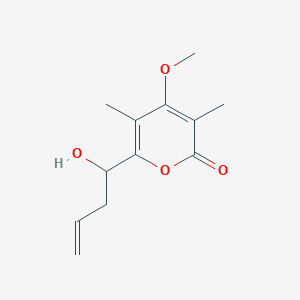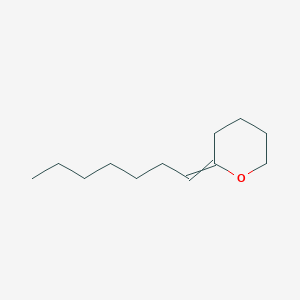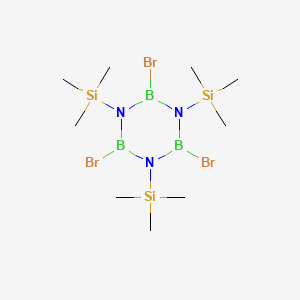
1-Azido-4-(difluoromethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-4-(difluoromethanesulfonyl)benzene is an organic compound characterized by the presence of an azido group (-N3) and a difluoromethanesulfonyl group (-SO2CF2H) attached to a benzene ring
Preparation Methods
One common method is the diazotransfer reaction, where an amine precursor is converted to the corresponding azide using reagents such as imidazole-1-sulfonyl azide hydrochloride . This reaction is often carried out under mild conditions to ensure high yields and purity of the product.
Chemical Reactions Analysis
1-Azido-4-(difluoromethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkenes or alkynes to form various heterocyclic compounds.
Common reagents used in these reactions include copper(I) catalysts for cycloaddition reactions and various reducing agents for reduction reactions. The major products formed from these reactions are typically triazoles and amines, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-Azido-4-(difluoromethanesulfonyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Azido-4-(difluoromethanesulfonyl)benzene primarily involves the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photochemical activation, generating highly reactive nitrene intermediates . These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures. The difluoromethanesulfonyl group can also influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
1-Azido-4-(difluoromethanesulfonyl)benzene can be compared with other azido-substituted benzene derivatives, such as:
1-Azido-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a difluoromethanesulfonyl group. This compound also undergoes similar reactions but may exhibit different reactivity and stability due to the electronic effects of the trifluoromethyl group.
1-Azido-4-methylbenzene: Contains a methyl group instead of a difluoromethanesulfonyl group. This compound is less reactive and is primarily used in different synthetic applications.
The uniqueness of this compound lies in the presence of the difluoromethanesulfonyl group, which imparts distinct electronic and steric properties, making it a valuable reagent in various chemical transformations.
Properties
CAS No. |
112501-50-5 |
|---|---|
Molecular Formula |
C7H5F2N3O2S |
Molecular Weight |
233.20 g/mol |
IUPAC Name |
1-azido-4-(difluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H5F2N3O2S/c8-7(9)15(13,14)6-3-1-5(2-4-6)11-12-10/h1-4,7H |
InChI Key |
GVHAIEVCCSGWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)

![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)

